Repotrectinib - 1802220-02-5

Repotrectinib

Catalog Number: EVT-281983
CAS Number: 1802220-02-5
Molecular Formula: C18H18FN5O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Repotrectinib is a next-generation, low-molecular-weight, macrocyclic TKI rationally designed for potent and selective inhibition of ROS1, TRKA-C, and ALK kinases. [] Its development stemmed from the need to address acquired resistance to earlier-generation TKIs, particularly those targeting ROS1, NTRK1-3, and ALK rearrangements. [] Repotrectinib demonstrates effectiveness against various solvent-front substitutions, a major mechanism of acquired resistance, both in vitro and in vivo. []

Future Directions

Further Clinical Investigation

Given its promising preclinical and early clinical data, further investigation of Repotrectinib is warranted. This includes phase II and III clinical trials to assess its efficacy and safety in a larger patient population. [, , ] Focusing on various ROS1, NTRK, and ALK rearrangement-driven cancers will provide a comprehensive understanding of its clinical utility.

Combination Therapies

Investigating the synergy of Repotrectinib with other targeted therapies or chemotherapies is crucial for enhancing its efficacy and potentially mitigating resistance development. [, , ] This includes exploring combination regimens in various cancer types and tailoring personalized approaches based on individual tumor profiles.

CNS Penetration Optimization

Further research is needed to optimize Repotrectinib's CNS penetration, particularly for treating brain metastases. [, ] Developing strategies to further enhance its ability to cross the blood-brain barrier could significantly impact its efficacy in treating CNS disease.

Overview

Repotrectinib is a next-generation tyrosine kinase inhibitor specifically designed to target and inhibit the activity of tropomyosin receptor kinases (TRK) and other related kinases such as ROS1 and anaplastic lymphoma kinase (ALK). It is particularly effective against both wild-type and mutant forms of these kinases, including solvent-front mutations that are often resistant to earlier generation inhibitors. The compound has demonstrated significant preclinical and clinical activity, making it a promising candidate in the treatment of various cancers associated with TRK fusions and mutations.

Source

Repotrectinib was developed by the pharmaceutical company Turning Point Therapeutics. It is also known by its developmental code name TPX-0005. The compound has been evaluated in clinical trials, with ongoing studies assessing its safety and efficacy in patients with tumors harboring TRK fusions or mutations.

Classification

Repotrectinib falls under the classification of small molecule inhibitors, specifically targeting tyrosine kinases. It is categorized as a macrocyclic compound, which contributes to its selectivity and potency against specific kinase mutations.

Synthesis Analysis

The synthesis of repotrectinib involves several sophisticated chemical processes aimed at creating a compound that can effectively bind to and inhibit the target kinases. The methods typically include:

  • Rational Design: Repotrectinib was developed through a rational drug design approach, focusing on the structural characteristics of the target kinases to optimize binding affinity.
  • Chemical Synthesis Techniques: The synthesis process includes various organic reactions such as cyclization, amidation, and functional group transformations. Specific details about the synthetic route are proprietary but generally involve multi-step synthesis with purification techniques like chromatography.

Technical details regarding the synthesis may include:

  • Use of high-performance liquid chromatography for purification.
  • Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the compound.
Molecular Structure Analysis

The molecular structure of repotrectinib is characterized by its macrocyclic framework which enhances its binding properties.

  • Structure: The compound features a complex arrangement that allows for effective interaction with the ATP-binding site of the target kinases.
  • Data: Structural determination has utilized techniques such as X-ray crystallography, revealing key interactions between repotrectinib and its targets. For instance, co-crystallization studies have shown how repotrectinib accommodates bulky side chains in solvent-front mutations without steric hindrance, which is crucial for its inhibitory action .
Chemical Reactions Analysis

Repotrectinib undergoes specific chemical reactions when interacting with its target kinases:

  • Binding Mechanism: Upon administration, repotrectinib binds to the active site of TRK, ROS1, or ALK kinases. This binding inhibits their phosphorylation activity, effectively blocking downstream signaling pathways that promote tumor growth.
  • Inhibition Profiles: Studies have shown that repotrectinib exhibits IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range for its targets, indicating potent inhibitory effects .
Mechanism of Action

Repotrectinib functions primarily through competitive inhibition of ATP binding at the active site of targeted kinases:

  1. Competitive Inhibition: By occupying the ATP-binding pocket, repotrectinib prevents ATP from accessing the kinase domain.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of substrates involved in cell proliferation and survival pathways, ultimately resulting in reduced tumor growth.
  3. Resistance Overcoming: Notably, repotrectinib has been designed to overcome resistance mechanisms associated with solvent-front mutations that limit the effectiveness of earlier inhibitors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Repotrectinib is typically presented as a solid crystalline form.
  • Solubility: It shows solubility in organic solvents which aids in formulation for oral administration.

Chemical Properties

  • Molecular Weight: Approximately 400 Da.
  • Chemical Stability: Stability studies indicate that repotrectinib maintains its integrity under physiological conditions.

Relevant data from studies indicate that repotrectinib has favorable pharmacokinetic properties, including adequate absorption and distribution profiles necessary for therapeutic efficacy.

Applications

Repotrectinib is primarily indicated for use in oncology:

  • Cancer Treatment: It is being investigated for treatment in patients with solid tumors harboring TRK fusions or mutations. Clinical trials have shown promise in improving outcomes for patients who have not responded to conventional therapies .
  • Research Applications: Beyond clinical use, repotrectinib serves as a valuable tool in research settings for studying TRK signaling pathways and developing further therapeutic strategies against resistant cancer types.

Properties

CAS Number

1802220-02-5

Product Name

Repotrectinib

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N

SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Solubility

Soluble in DMSO

Synonyms

TPX-0005; TPX 0005; TPX0005; Ropotrectinib;

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.